molecular formula C22H15F8NO2 B11556041 N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide

N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide

Cat. No.: B11556041
M. Wt: 477.3 g/mol
InChI Key: JVMMAQYTAPKYTF-UHFFFAOYSA-N
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Description

N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene core and a fluorinated alkyl ether side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Fluorinated Alkyl Ether: The fluorinated alkyl ether is synthesized through a nucleophilic substitution reaction, where a suitable fluorinated alkyl halide reacts with a phenol derivative under basic conditions.

    Coupling with Naphthalene Carboxamide: The fluorinated alkyl ether is then coupled with a naphthalene-1-carboxamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated alkyl ether side chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The naphthalene core can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzoic acid
  • **N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide

Uniqueness

N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene core and a highly fluorinated side chain. This structure imparts distinct physicochemical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H15F8NO2

Molecular Weight

477.3 g/mol

IUPAC Name

N-[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H15F8NO2/c23-19(24)21(27,28)22(29,30)20(25,26)12-33-17-11-4-3-10-16(17)31-18(32)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,19H,12H2,(H,31,32)

InChI Key

JVMMAQYTAPKYTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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